Meta‑ vs. Para‑Iodo Regiochemistry: Solid‑Phase and Electronic Properties
The 3‑iodo (meta) substitution on the benzyl ring differentiates this compound from the 4‑iodo (para) isomer. The target compound exhibits a melting point of 72–74 °C, whereas the para isomer (tert‑butyl 4‑[(4‑iodophenyl)methyl]piperazine‑1‑carboxylate) typically melts at 88–92 °C—a difference of ~16–18 °C that reflects altered crystal packing and intermolecular interactions [REFS‑1][REFS‑2]. Electronically, the meta‑iodo substituent exerts a −I inductive effect on the phenyl ring but does not conjugate with the benzylic position, while para‑iodo can participate in resonance, altering the electron density at the methylene carbon and potentially affecting nucleophilic substitution rates.
| Evidence Dimension | Melting point (solid‑phase behavior) |
|---|---|
| Target Compound Data | 72–74 °C |
| Comparator Or Baseline | tert‑Butyl 4‑[(4‑iodophenyl)methyl]piperazine‑1‑carboxylate (para isomer): 88–92 °C |
| Quantified Difference | Δ ~16–18 °C (meta lower melting) |
| Conditions | Differential scanning calorimetry / capillary melting point; neat solid |
Why This Matters
A lower and sharper melting point simplifies formulation into screening plates and reduces heating requirements during high‑throughput solid dispensing, a practical procurement consideration for HTS campaigns.
